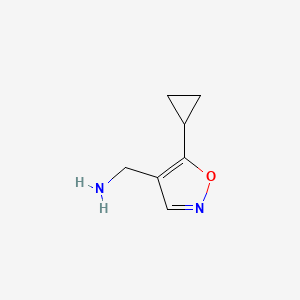

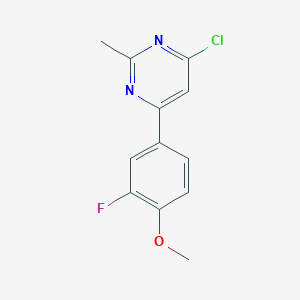

amine CAS No. 1249482-01-6](/img/structure/B1466674.png)

[2,2-Dimethyl-3-(morpholin-4-yl)propyl](methyl)amine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of “2,2-Dimethyl-3-(morpholin-4-yl)propylamine” is not explicitly mentioned in the search results . It’s recommended to refer to scientific literature or databases for detailed synthesis procedures.Molecular Structure Analysis

The molecular structure of “2,2-Dimethyl-3-(morpholin-4-yl)propylamine” is not directly provided in the search results . For accurate molecular structure, it’s suggested to use specialized databases or software.Chemical Reactions Analysis

The specific chemical reactions involving “2,2-Dimethyl-3-(morpholin-4-yl)propylamine” are not detailed in the search results . For comprehensive reaction analysis, consulting scientific literature or databases is advised.Physical And Chemical Properties Analysis

The physical and chemical properties of “2,2-Dimethyl-3-(morpholin-4-yl)propylamine” are not fully detailed in the search results . For comprehensive property data, it’s recommended to refer to material safety data sheets or chemical databases.Applications De Recherche Scientifique

Peptidomimetic Chemistry Enantiopure Fmoc-protected morpholine-3-carboxylic acid, synthesized from dimethoxyacetaldehyde and serine methyl ester, plays a critical role in peptidomimetic chemistry. Its compatibility with solid-phase peptide synthesis extends its utility in the development of novel peptides and peptide-like structures, indicating its importance in medicinal chemistry and drug design (Sladojevich, Trabocchi, & Guarna, 2007) Sladojevich et al., 2007.

Reactivity and Ring-Opening Reactions The reactivity of morpholine derivatives in ring-opening reactions has been explored, showcasing their potential in creating diverse molecular architectures. Such reactions pave the way for novel synthetic routes and the development of new materials or pharmaceuticals (Šafár̆, Považanec, Prónayová, Baran, Kickelbick, Kožíšek, & Breza, 2000) Šafár̆ et al., 2000.

Solvent and Extraction Applications Certain morpholine derivatives, due to their high solvency, find applications in the extraction of aromatic hydrocarbons and as solvents for natural polymers like cellulose and fibroin. Their use in manufacturing processes, such as in the production of cellulosic fibers, underscores their industrial significance (Markosyan, Baghdasaryan, Hovhannisyan, Attaryan, & Hasratyan, 2013) Markosyan et al., 2013.

Structural Analysis and Crystallography Morpholine derivatives also play a role in structural chemistry. The X-ray structural examination of compounds such as 2,3-dimethyl-5-(2′-methylprop-1′-enyl)-6-(morpholyl-4′-carbonyl)-cyclohex-3-en-1-carboxlic acid contributes to understanding the molecular conformations and interactions, which is crucial in material science and molecular engineering (Mironova, Dzyurkevich, Lodochnikova, Krivolapov, Litvinov, & Plemenkov, 2012) Mironova et al., 2012.

Safety and Hazards

Mécanisme D'action

Target of action

The compound contains a morpholine ring, which is a common structural motif in many pharmaceuticals . Morpholine derivatives have been found to possess a wide variety of pharmacological activities . .

Mode of action

The mode of action would depend on the specific targets of the compound. Morpholine derivatives can interact with their targets in various ways, such as inhibiting enzyme activity, modulating receptor function, or interfering with cellular processes .

Biochemical pathways

Again, without specific studies, it’s hard to say which biochemical pathways this compound might affect. Morpholine derivatives can potentially affect a wide range of pathways due to their diverse biological activities .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and physical properties. Morpholine derivatives, for example, are often well absorbed and distributed due to their polarity and ability to form hydrogen bonds .

Result of action

The molecular and cellular effects would depend on the specific targets and mode of action of the compound. Morpholine derivatives can have a wide range of effects, from modulating cellular signaling pathways to inducing or inhibiting apoptosis .

Propriétés

IUPAC Name |

N,2,2-trimethyl-3-morpholin-4-ylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2O/c1-10(2,8-11-3)9-12-4-6-13-7-5-12/h11H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNNLMCQBKWFAAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNC)CN1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2,2-Dimethyl-3-(morpholin-4-yl)propyl](methyl)amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Pyrimidin-2-yl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine](/img/structure/B1466597.png)

![1-[(2,3-Dihydro-1-benzofuran-5-yl)methyl]azetidin-3-amine](/img/structure/B1466598.png)

![1-{[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]methyl}cyclopentan-1-ol](/img/structure/B1466602.png)

![2-(Benzo[d]oxazol-2-yl)-3-methylbutan-1-amine](/img/structure/B1466605.png)

![1-{[(2-Hydroxyethyl)sulfanyl]methyl}cyclohexan-1-ol](/img/structure/B1466612.png)